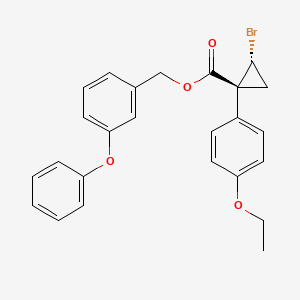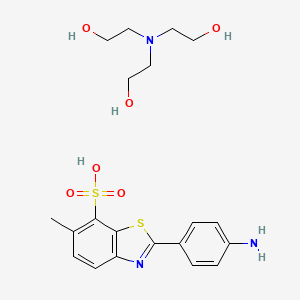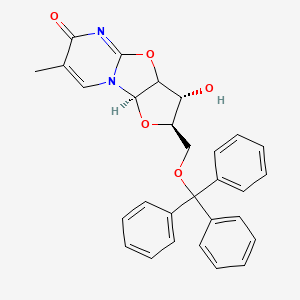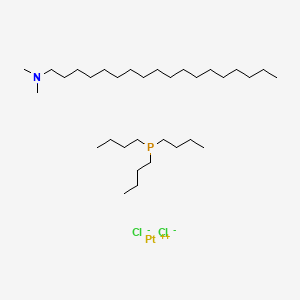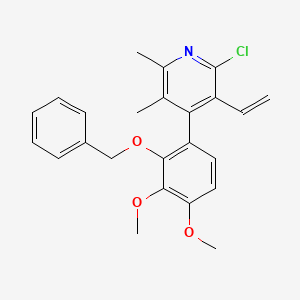
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in continuous flow reactors.
化学反応の分析
Types of Reactions
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the pyridine ring and other substituents.
2-Chloro-5,6-dimethylpyridine: Contains the pyridine ring with chloro and methyl substituents but lacks the benzyloxy and dimethoxyphenyl groups.
3,4-Dimethoxyphenyl derivatives: Similar aromatic ring structure with methoxy groups but different overall structure.
Uniqueness
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
77405-66-4 |
|---|---|
分子式 |
C24H24ClNO3 |
分子量 |
409.9 g/mol |
IUPAC名 |
2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine |
InChI |
InChI=1S/C24H24ClNO3/c1-6-18-21(15(2)16(3)26-24(18)25)19-12-13-20(27-4)23(28-5)22(19)29-14-17-10-8-7-9-11-17/h6-13H,1,14H2,2-5H3 |
InChIキー |
XXHDIMXSWUKFCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


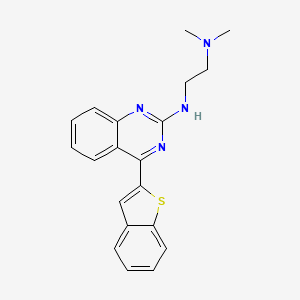
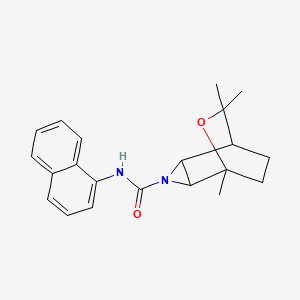
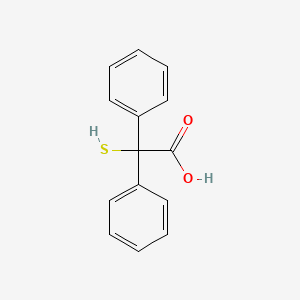
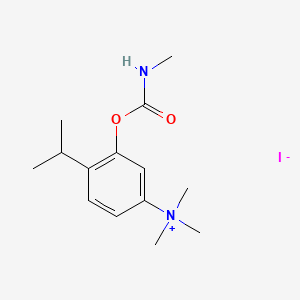
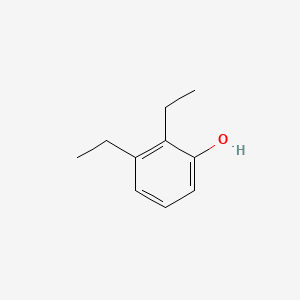
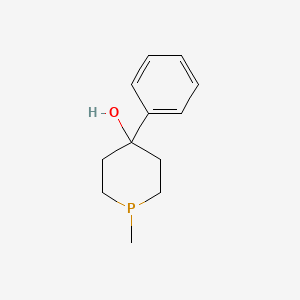

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
